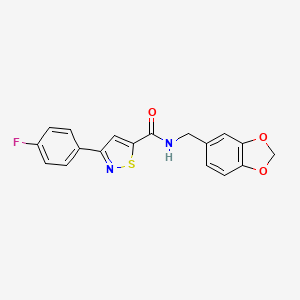

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Vue d'ensemble

Description

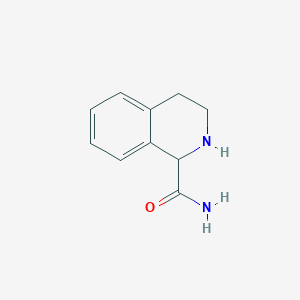

“2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol” is a chemical compound with the CAS Number: 35304-68-8 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1H-1lambda3-thiophen-2-yl)ethan-1-ol .

Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol” is 1S/C6H6F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10-11H . The InChI key is ABVVCSIFOFBIPM-UHFFFAOYSA-N .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Optical Resolution and Enantioselectivity Studies

Enzymatic Optical Resolution : The optical resolution of various 2,2,2-trifluoro-1-aryl ethanols, related to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol, was achieved through lipase-catalyzed enantioselective acetylation. This process resulted in the separation of S-acetates and R-alcohols, demonstrating the potential of enzymatic methods in achieving optical resolution of such compounds (Kato et al., 1995).

Kinetic Resolution via Enantioselective Acylation : A study on the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol through enantioselective acylation using a specific catalyst showed the potential of this method in preparing enantiomerically pure forms of these compounds (Qing Xu et al., 2009).

Chemical Synthesis and Characterization

Chemoenzymatic Synthesis : The chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their subsequent bioreduction using alcohol dehydrogenases highlights a method for obtaining enantiomerically pure alcohols. This approach is significant for compounds like 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (González-Martínez et al., 2019).

Trifluoromethylation and Difluorination Studies : Research on the trifluoromethylation and difluorination of substituted aromatic aldehydes to yield various 2,2,2-trifluoro-1-aryl ethanols and related compounds offers insights into the synthesis and potential applications of such fluorinated alcohols (R. Singh et al., 2001).

Applications in Material Science

Synthesis of Dyes : The synthesis of difluorobora-s-diazaindacene dyes using 2,2,2-trifluoro-1-aryl ethanols as intermediates demonstrates the utility of these compounds in developing new dyes with specific optical properties (Sobenina et al., 2013).

Electrochromic Materials : Studies on the electrochemical polymerization of derivatives of thiophene substituted 2,2,2-trifluoro ethanols, such as octanoic acid 2-thiophen-3-yl-ethyl ester, have contributed to the development of new electrochromic materials with potential applications in display technologies and smart windows (Sacan et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKQZZXASNEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)

![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)

![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)